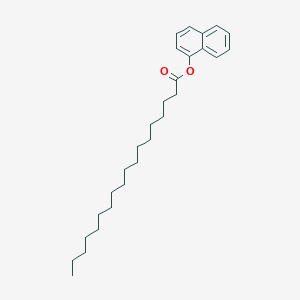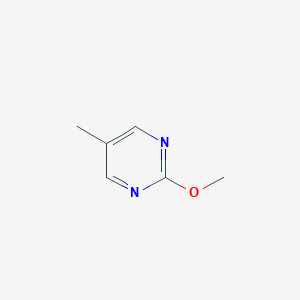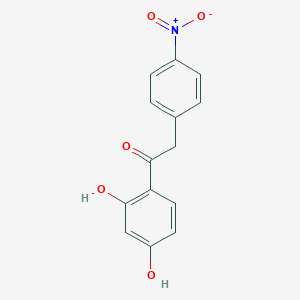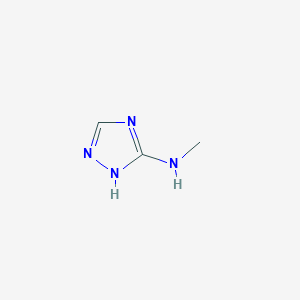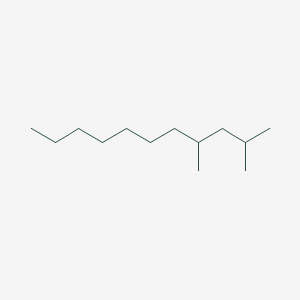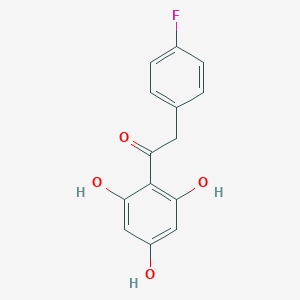
4-Iodophényl isocyanate
Vue d'ensemble
Description
4-Iodophenyl isocyanate (4-IPI) is an important and versatile chemical compound used in a variety of scientific research applications. It is an organic compound that is composed of an isocyanate group (-N=C=O) and a phenyl group containing an iodine atom. 4-IPI is an essential building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-IPI is also used in analytical chemistry and biochemistry for the synthesis of various derivatives.
Applications De Recherche Scientifique
Préparation de l'arylpyridinone pontée par le silicium stéréogénique
L'isocyanate de 4-iodophényle est utilisé dans la préparation de l'arylpyridinone pontée par le silicium stéréogénique . Ces composés sont d'intérêt dans le domaine de la chimie organique en raison de leurs propriétés structurales uniques.
Synthèse du N-(4-iodophényl)cholestéryl-3-carbamate
Ce composé est synthétisé en utilisant l'isocyanate de 4-iodophényle . C'est un dérivé du cholestérol, un type de stérol qui est un précurseur de molécules biochimiques telles que les hormones stéroïdes.
Production du N-(4-iodophényl)prégnénolone-3-carbamate
L'isocyanate de 4-iodophényle est également utilisé dans la synthèse du N-(4-iodophényl)prégnénolone-3-carbamate . La prégnénolone est une hormone stéroïde impliquée dans la stéroïdogenèse de la progestérone, des minéralocorticoïdes, des glucocorticoïdes, des androgènes et des œstrogènes.
Recherche et développement en biotechnologie
Dans le domaine de la biotechnologie, l'isocyanate de 4-iodophényle a diverses applications . Il peut être utilisé dans le développement de nouvelles techniques d'analyse biochimique, l'étude des interactions protéiques et la conception de nouveaux outils biotechnologiques.
Formulation des produits agrochimiques et des pesticides
L'isocyanate de 4-iodophényle peut être utilisé dans la formulation des produits agrochimiques et des pesticides . Sa réactivité et ses propriétés structurales en font un composé utile dans le développement de nouveaux produits de lutte antiparasitaire.
Production de produits chimiques fins
Ce composé est utilisé dans la production de produits chimiques fins . Les produits chimiques fins sont des substances chimiques pures, uniques, produites commercialement avec des réactions chimiques pour des applications très spécifiques.
Recherche en phytochimie
L'isocyanate de 4-iodophényle est utilisé dans l'étude des composés végétaux et des produits naturels . La phytochimie est l'étude des phytochimiques, qui sont des produits chimiques dérivés des plantes.
Safety and Hazards
4-Iodophenyl isocyanate is toxic if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
4-Iodophenyl isocyanate is a versatile compound used in various biochemical research . .
Mode of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 4-Iodophenyl isocyanate may interact with its targets through similar chemical reactions.
Biochemical Pathways
It has been used in the preparation of silicon-stereogenic silicon-bridged arylpyridinones .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and light, suggesting that these factors could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodophenyl isocyanate. For instance, the compound is sensitive to moisture and light, which could affect its stability and reactivity . Furthermore, the temperature and pH of the environment could potentially influence the compound’s interactions with its targets.
Propriétés
IUPAC Name |
1-iodo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKUTIUJGYHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392135 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15845-62-2 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-iodophenyl isocyanate contribute to the radiopacity of acrylic copolymers, and what are the implications for biomedical applications?
A1: 4-Iodophenyl isocyanate serves as a radiopacifying agent by introducing iodine atoms into the copolymer structure. [] This is achieved through its reaction with the carboxylic acid groups present in acrylic acid (AA) within the methyl methacrylate (MMA) copolymer. The high atomic number of iodine enhances the attenuation of X-rays, making the resulting copolymer visible under X-ray imaging. [] This property is crucial for biomedical applications, as it allows for the tracking and monitoring of the material within the body, particularly in applications like bone cement or dental fillings. []
Q2: What were the key findings regarding the biocompatibility of acrylic copolymers containing 4-iodophenyl isocyanate?
A2: The research demonstrated that the incorporation of 4-iodophenyl isocyanate into the acrylic copolymers did not significantly impact their biocompatibility. [] In vitro studies using Swiss mouse embryonic stem tissue fibroblast-like cells (NIH3T3 cell line) showed that the iodinated copolymers exhibited no significant cytotoxicity according to the ISO 10993-5 standard. [] This suggests that these materials hold promise for use in biomedical applications where direct contact with living tissues is required.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



